SN(IV)Mesoporphyrinixdichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

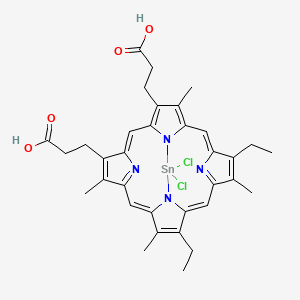

SN(IV) Mesoporphyrin IX Dichloride: is a porphyrin derivative that serves as a potent inhibitor of heme oxygenase. This compound is widely used in the study of heme degradation and has significant applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SN(IV) Mesoporphyrin IX Dichloride involves the reaction of mesoporphyrin IX with tin(IV) chloride. The reaction typically occurs in a solvent such as dichloromethane under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of SN(IV) Mesoporphyrin IX Dichloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Heme Oxygenase Inhibition

SnMP acts as a competitive inhibitor of heme oxygenase (HO-1 and HO-2), binding to the enzyme’s active site with high affinity. This interaction prevents the degradation of heme into biliverdin, carbon monoxide, and free iron .

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Inhibition constant (Kᵢ) | 14 nM | Rat splenic microsomal HO-1 | |

| IC₅₀ (HO-1) | 30–50 nM | In vitro assays (pH 7.4, 37°C) | |

| Selectivity | HO-1 > HO-2 | Competitive binding assays |

Mechanism :

-

Coordination Chemistry : The central tin(IV) ion coordinates with four pyrrole nitrogen atoms in the porphyrin ring, stabilizing the planar structure. Two axial chloride ligands enhance solubility and modulate reactivity .

-

Substrate Competition : SnMP mimics the planar structure of heme, competitively occupying the HO active site and blocking heme access .

Photochemical Reactions

SnMP exhibits significant photodynamic activity due to its porphyrin structure, which facilitates light-induced energy transfer .

Triplet State Formation

Upon irradiation (λ = 347 nm), SnMP generates a long-lived triplet state (³SnMP) with high quantum yield:

| Property | Value | Solvent System | Source |

|---|---|---|---|

| Quantum yield (Φₜ) | 0.6–0.8 | Methanol, acetone | |

| Triplet lifetime (τ) | 150–200 μs | N₂-flushed methanol | |

| Oxygen quenching rate | 1.09 × 10⁹ M⁻¹s⁻¹ | Air-saturated methanol |

Singlet Oxygen Generation

³SnMP transfers energy to molecular oxygen, producing singlet oxygen (¹O₂), a reactive oxygen species (ROS):

³SnMP+O2→SnMP+¹O₂

| Parameter | Value | Comparison to Hematoporphyrin | Source |

|---|---|---|---|

| ¹O₂ quantum yield (ΦΔ) | 0.65 | ΦΔ = 0.68 (hematoporphyrin) | |

| ¹O₂ lifetime (τ) | 28 μs | Methanol |

Biological Implications :

-

¹O₂ mediates oxidative damage to bilirubin and cellular components, explaining SnMP’s efficacy in treating hyperbilirubinemia .

-

Phototoxicity risks necessitate light avoidance during therapeutic use .

Synthetic and Coordination Chemistry

SnMP is synthesized via metallation of mesoporphyrin IX with tin(IV) chloride under controlled conditions :

Structural Stability

-

Axial Ligand Substitution : SnMP undergoes ligand exchange in aqueous media, replacing chloride with hydroxide or water .

-

pH Sensitivity : Stability decreases below pH 5 due to demetallation.

Therapeutic Synergy with Chemotherapy

SnMP enhances the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU) by modulating the tumor microenvironment :

Key Reaction Pathway :

-

Chemotherapy induces immunogenic cell death.

-

SnMP inhibits HO-1 in tumor-associated macrophages, reversing T-cell suppression .

Comparative Reactivity with Analogues

SnMP’s reactivity differs from other metalloporphyrins due to its tin(IV) center:

| Compound | Central Metal | HO-1 Inhibition (Kᵢ) | Photochemical ΦΔ |

|---|---|---|---|

| SnMP | Sn(IV) | 14 nM | 0.65 |

| Zn-protoporphyrin IX | Zn(II) | 120 nM | 0.45 |

| Co(III)-mesoporphyrin | Co(III) | 90 nM | 0.30 |

Degradation and Metabolism

Scientific Research Applications

Sn(IV) Mesoporphyrin IX dichloride (SnMP) is a compound with diverse applications, primarily recognized as an inhibitor of heme oxygenase-1 (HO-1) .

Basic Information

- IUPAC Name: 8,13-Bis(ethyl)-3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid tin(IV) dichloride

- CAS Number: 106344-20-1

- Molecular Formula: C34H36Cl2N4O4Sn

- Molecular Weight: 754.29 g/mol

- Synonyms: Stannsoporfin, tin mesoporphyrin, Tin Mesoporphyrin IX (chloride)

Mechanism of Action

Sn(IV) Mesoporphyrin IX dichloride functions as a competitive inhibitor of heme oxygenase . It binds to the active site of heme oxygenase, preventing the conversion of heme into biliverdin, carbon monoxide, and free iron, thereby disrupting the normal breakdown of heme . This action modulates the heme oxygenase pathway and impacts cellular and signaling processes regulated by heme degradation products .

Scientific Research Applications

- HO-1 Inhibition: SnMP is used to inhibit heme oxygenase 1, an enzyme with immunosuppressive properties and is found in various cancers .

- Treatment of Intracerebral Hemorrhage: Research indicates SnMP's potential in treating intracerebral hemorrhage .

- Neuroendocrine Function Studies: SnMP modifies heme-iron levels in the intestine and influences the molecular linkage between heme catabolism and neuroendocrine function .

- Immune Checkpoint Therapy: SnMP is explored as a novel immune checkpoint therapy to enhance the immunological response to chemotherapy .

- Tumor Studies: Studies involving mice with breast cancer have utilized SnMP to study primary tumor growth .

- Anticancer Agent: Sulfonamide derivatives, including SnMP, are being explored as potential anticancer agents. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including colon, breast, and cervical cancer .

Mechanism of Action

SN(IV) Mesoporphyrin IX Dichloride exerts its effects by inhibiting the activity of heme oxygenase, an enzyme responsible for the degradation of heme. The compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of heme into biliverdin, carbon monoxide, and free iron . This inhibition leads to a decrease in heme degradation and a subsequent reduction in the production of bilirubin .

Comparison with Similar Compounds

Tin Protoporphyrin IX: Another tin-based porphyrin derivative with similar inhibitory effects on heme oxygenase.

Zinc Protoporphyrin IX: A zinc-based porphyrin that also inhibits heme oxygenase but with different potency and specificity.

Cobalt Protoporphyrin IX: A cobalt-based porphyrin with heme oxygenase inhibitory properties.

Uniqueness: SN(IV) Mesoporphyrin IX Dichloride is unique due to its high potency and specificity as a heme oxygenase inhibitor. Its ability to effectively inhibit heme degradation makes it a valuable tool in various research and industrial applications .

Biological Activity

SN(IV) Mesoporphyrin IX Dichloride, also known as Stannsoporfin, is a synthetic compound that has garnered attention for its biological activity, particularly as a competitive inhibitor of heme oxygenase (HO). This enzyme plays a crucial role in heme degradation, producing biliverdin, ferrous iron, and carbon monoxide. The inhibition of HO has implications for various metabolic and pathological conditions, including hyperbilirubinemia and ischemia/reperfusion injury.

SN(IV) Mesoporphyrin IX Dichloride acts primarily by inhibiting the activity of heme oxygenase. The compound exhibits a high affinity for the enzyme with an inhibition constant (Ki) of approximately 14 nM in vitro . This potent inhibition is significant in contexts where heme metabolism is dysregulated.

In Vitro Studies

In laboratory settings, SN(IV) Mesoporphyrin IX Dichloride has demonstrated the ability to inhibit HO activity in various cell types. For instance:

- Cell Line Studies : When tested on rat splenic microsomal HO, the compound showed competitive inhibition, suggesting its potential as a therapeutic agent in conditions characterized by elevated HO activity .

- Cytotoxicity Assays : The compound's cytotoxic effects were evaluated using different cell lines, revealing a dose-dependent response that underscores its potential utility in treating diseases associated with oxidative stress.

In Vivo Studies

Animal studies have further elucidated the biological activity of SN(IV) Mesoporphyrin IX Dichloride:

- Hyperbilirubinemia Models : In rat models of hyperbilirubinemia induced by aminolevulinic acid, administration of the compound significantly reduced serum bilirubin levels, indicating its effectiveness in managing bilirubin-related disorders .

- Ischemia/Reperfusion Injury : Research has explored the protective effects of this compound against ischemic damage in isolated rat hearts. The findings suggest that it may mitigate tissue injury and improve cardiac function post-reperfusion .

Clinical Implications

Despite promising preclinical findings, clinical trials involving SN(IV) Mesoporphyrin IX Dichloride are currently lacking. However, its potential applications include:

- Management of Neonatal Hyperbilirubinemia : Given its efficacy in animal models, there is interest in evaluating its safety and effectiveness in human neonates.

- Cardiovascular Protection : Further studies are warranted to explore its role in protecting cardiac tissue during ischemic events.

Data Summary

Case Studies

A notable case study involved the use of SN(IV) Mesoporphyrin IX Dichloride in an experimental setting to assess its cardioprotective properties. The study demonstrated that pre-treatment with the compound significantly reduced myocardial infarction size and improved overall cardiac function post-ischemia . This suggests that further exploration into its application for heart diseases could be beneficial.

Properties

Molecular Formula |

C34H36Cl2N4O4Sn |

|---|---|

Molecular Weight |

754.3 g/mol |

IUPAC Name |

3-[5-(2-carboxyethyl)-22,22-dichloro-14,19-diethyl-4,10,15,20-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C5N4[Sn](N2C1=CC6=NC(=C5)C(=C6C)CC)(Cl)Cl)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.